molecular formula C22H22N6O B10894657 N-(1-benzyl-1H-pyrazol-3-yl)-6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

N-(1-benzyl-1H-pyrazol-3-yl)-6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10894657
M. Wt: 386.4 g/mol
InChI Key: UXNJIKXMWRESSY-UHFFFAOYSA-N
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Description

N~4~-(1-BENZYL-1H-PYRAZOL-3-YL)-6-CYCLOPROPYL-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazolo[3,4-b]pyridines. This compound is characterized by its unique structure, which includes a benzyl group attached to a pyrazole ring, a cyclopropyl group, and a carboxamide group. It is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(1-BENZYL-1H-PYRAZOL-3-YL)-6-CYCLOPROPYL-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrazole ring, the introduction of the benzyl group, and the cyclization to form the pyrazolo[3,4-b]pyridine core. Common reagents used in these reactions include hydrazines, aldehydes, and various catalysts. The reaction conditions often involve elevated temperatures and the use of solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and the use of less hazardous reagents, can be implemented to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

N~4~-(1-BENZYL-1H-PYRAZOL-3-YL)-6-CYCLOPROPYL-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, such as halides or alkyl groups .

Scientific Research Applications

N~4~-(1-BENZYL-1H-PYRAZOL-3-YL)-6-CYCLOPROPYL-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N4-(1-BENZYL-1H-PYRAZOL-3-YL)-6-CYCLOPROPYL-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and leading to a therapeutic effect. The pathways involved may include inhibition of signal transduction pathways or modulation of gene expression .

Comparison with Similar Compounds

Similar Compounds

    1-Benzyl-4-pyrazole boronic acid pinacol ester: Similar structure with a boronic acid group.

    N-(1-benzyl-4-piperidinyl)-4-(1H-pyrazol-1-yl)benzamide: Contains a piperidine ring instead of a cyclopropyl group.

    4-Pyrazoleboronic acid pinacol ester: Similar pyrazole ring structure with a boronic acid group .

Uniqueness

N~4~-(1-BENZYL-1H-PYRAZOL-3-YL)-6-CYCLOPROPYL-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its combination of a benzyl group, a cyclopropyl group, and a pyrazolo[3,4-b]pyridine core. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development in various fields .

Properties

Molecular Formula

C22H22N6O

Molecular Weight

386.4 g/mol

IUPAC Name

N-(1-benzylpyrazol-3-yl)-6-cyclopropyl-1,3-dimethylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C22H22N6O/c1-14-20-17(12-18(16-8-9-16)23-21(20)27(2)25-14)22(29)24-19-10-11-28(26-19)13-15-6-4-3-5-7-15/h3-7,10-12,16H,8-9,13H2,1-2H3,(H,24,26,29)

InChI Key

UXNJIKXMWRESSY-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3CC3)C(=O)NC4=NN(C=C4)CC5=CC=CC=C5)C

Origin of Product

United States

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